
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is a chemical compound that features a thiophene ring substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Halogenation: The thiophene ring is then halogenated using bromine and chlorine to introduce the bromo and chloro substituents.
Alkylation: The halogenated thiophene is then subjected to alkylation reactions to introduce the ethyl and ethanamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.
Applications De Recherche Scientifique
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The bromine and chlorine substituents on the thiophene ring can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl and ethanamine groups can further modulate its activity by affecting its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-methylethanamine
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-propylethanamine
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-isopropylethanamine
Uniqueness
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is unique due to its specific substitution pattern on the thiophene ring, which can result in distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C9H13BrClNS |
|---|---|
Poids moléculaire |
282.63 g/mol |
Nom IUPAC |
N-[(4-bromo-5-chlorothiophen-2-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C9H13BrClNS/c1-3-12(4-2)6-7-5-8(10)9(11)13-7/h5H,3-4,6H2,1-2H3 |
Clé InChI |
YCUBUHJAJVCUDC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC(=C(S1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


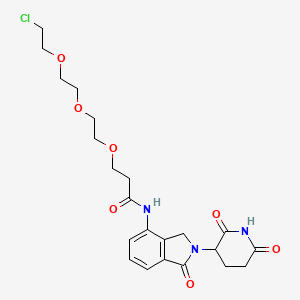
![4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14766236.png)
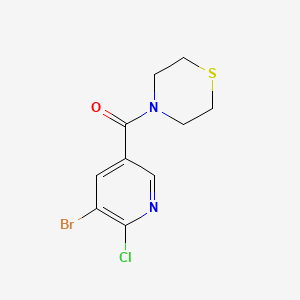
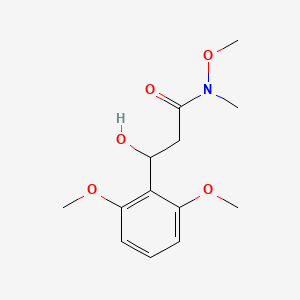
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)

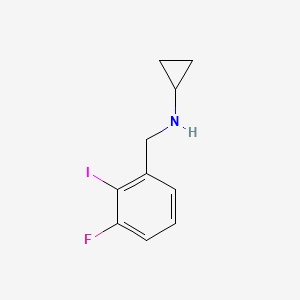
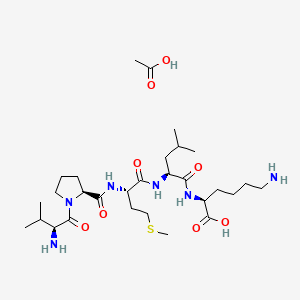
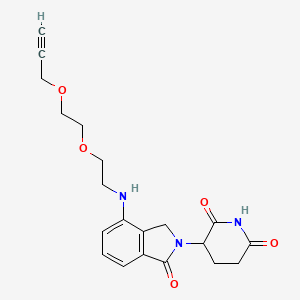
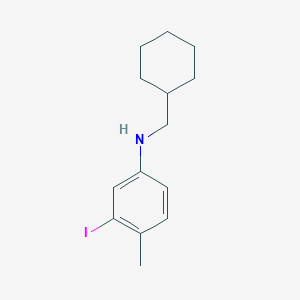
![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)



